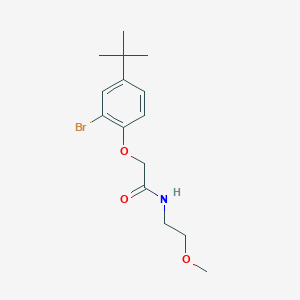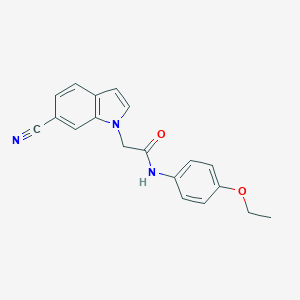
2-(2-bromo-4-tert-butylphenoxy)-N-(2-methoxyethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-bromo-4-tert-butylphenoxy)-N-(2-methoxyethyl)acetamide is a chemical compound that has been widely studied in the field of medicinal chemistry due to its potential therapeutic applications. This compound is also known by its chemical name, BRITE-3181, and has been shown to exhibit a range of biochemical and physiological effects.
Wirkmechanismus
The precise mechanism of action of 2-(2-bromo-4-tert-butylphenoxy)-N-(2-methoxyethyl)acetamide is not yet fully understood. However, it is believed that this compound may act by inhibiting key enzymes or signaling pathways involved in tumor growth and proliferation.
Biochemical and Physiological Effects
In addition to its antitumor activity, this compound has also been shown to exhibit a range of other biochemical and physiological effects. For example, this compound has been shown to inhibit the growth of certain bacteria and fungi, and may also have anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(2-bromo-4-tert-butylphenoxy)-N-(2-methoxyethyl)acetamide in lab experiments is its relatively low toxicity compared to other compounds with similar activity. However, this compound may also have limited solubility in certain solvents, which can make it difficult to work with in some experimental settings.
Zukünftige Richtungen
There are a number of potential future directions for research on 2-(2-bromo-4-tert-butylphenoxy)-N-(2-methoxyethyl)acetamide. For example, further studies are needed to fully elucidate the mechanism of action of this compound and to identify potential targets for therapeutic intervention. Additionally, research is needed to explore the potential applications of this compound in other disease areas, such as infectious diseases and inflammatory disorders. Finally, efforts should be made to optimize the synthesis and formulation of this compound to improve its efficacy and reduce any potential toxicity.
Synthesemethoden
The synthesis of 2-(2-bromo-4-tert-butylphenoxy)-N-(2-methoxyethyl)acetamide involves the reaction of 2-bromo-4-tert-butylphenol with ethyl 2-bromoacetate in the presence of a base catalyst. The resulting intermediate is then subjected to a nucleophilic substitution reaction with 2-methoxyethylamine to yield the final product.
Wissenschaftliche Forschungsanwendungen
2-(2-bromo-4-tert-butylphenoxy)-N-(2-methoxyethyl)acetamide has been extensively studied for its potential applications in the treatment of various diseases and conditions. For example, this compound has been shown to exhibit antitumor activity in vitro, making it a promising candidate for the development of novel cancer therapies.
Eigenschaften
Molekularformel |
C15H22BrNO3 |
|---|---|
Molekulargewicht |
344.24 g/mol |
IUPAC-Name |
2-(2-bromo-4-tert-butylphenoxy)-N-(2-methoxyethyl)acetamide |
InChI |
InChI=1S/C15H22BrNO3/c1-15(2,3)11-5-6-13(12(16)9-11)20-10-14(18)17-7-8-19-4/h5-6,9H,7-8,10H2,1-4H3,(H,17,18) |
InChI-Schlüssel |
IOEJFUZVHGZDIV-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=C(C=C1)OCC(=O)NCCOC)Br |
Kanonische SMILES |
CC(C)(C)C1=CC(=C(C=C1)OCC(=O)NCCOC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B296144.png)

![methyl 1-[2-(diethylamino)-2-oxoethyl]-1H-indole-6-carboxylate](/img/structure/B296151.png)
![methyl 1-[2-(4-ethoxyanilino)-2-oxoethyl]-1H-indole-6-carboxylate](/img/structure/B296152.png)
![N-(4-bromophenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B296154.png)

![3-[(2,3-dimethylphenyl)sulfamoyl]-4-methyl-N-phenylbenzamide](/img/structure/B296156.png)
![2-{[(dimethylamino)sulfonyl]anilino}-N,N-dimethylacetamide](/img/structure/B296158.png)


![4-[allyl(methylsulfonyl)amino]-N,N-diethylbenzamide](/img/structure/B296162.png)
![2-[(methylsulfonyl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B296164.png)

amino]acetamide](/img/structure/B296167.png)
